

# Independent Verification of Sigma-2 Receptor Modulators: A Comparative Analysis

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## Compound of Interest

Compound Name: UMB-136

Cat. No.: B611562

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## Introduction

While a direct and independent verification of a compound designated "**UMB-136**" is not readily available in published scientific literature, it is hypothesized that this may refer to a compound related to the "UMB" series of sigma-2 receptor ligands, such as UMB24, or is a novel agent within this class under investigation. This guide, therefore, provides a comparative overview of the independently verifiable mechanisms of action for prominent sigma-2 receptor modulators, including antagonists like UMB24 and CT1812, and agonists such as PB221. The sigma-2 receptor, encoded by the TMEM97 gene, is a key therapeutic target due to its overexpression in proliferating cancer cells and its role in neurodegenerative diseases.[1][2] This guide will be a valuable resource for researchers, scientists, and drug development professionals by presenting experimental data, detailed protocols, and visual workflows to objectively compare the performance and mechanisms of these compounds.

## Comparative Efficacy of Sigma-2 Receptor Ligands

The functional activity of sigma-2 receptor ligands is often categorized as agonist, partial agonist, or antagonist based on their ability to induce or block cellular responses, such as cytotoxicity in cancer cell lines.[3] The following tables summarize key quantitative data from independent studies, providing a basis for comparing their potency and selectivity.

Table 1: Binding Affinity of Select Sigma-2 Receptor Ligands

Compound	Type	Sigma-2 Ki (nM)	Sigma-1 Ki (nM)	Selectivity (Sigma-1/Sigma-2)	Reference
UMB24	Antagonist	~150	~300	~2-fold	[4]
CT1812 (Elayta)	Antagonist	High Affinity	Low Affinity	High	[5]
PB221	Agonist	High Affinity	Moderate Affinity	Selective for Sigma-2	[6][7]
Siramesine	Agonist	1.9 ± 0.1	-	-	[8]
SV119	Agonist	7.8 ± 1.7	-	-	[8]
SN-79	Antagonist	30	290	~10-fold	[9]
ADV462	Antagonist	13	>1000	>77-fold	[10]

Note: Ki values can vary between studies based on experimental conditions and tissue/cell types used.

Table 2: In Vitro Cytotoxicity of Sigma-2 Receptor Agonists in Cancer Cell Lines

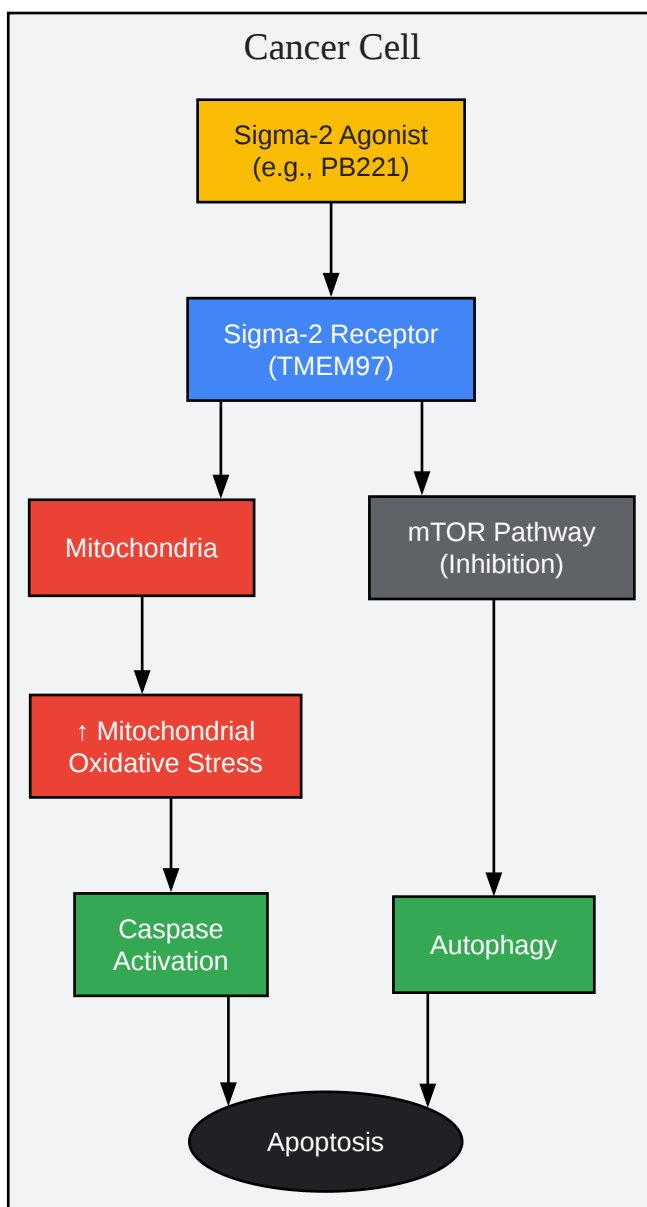
Compound	Cell Line	Assay	IC50 / EC50	Reference
PB221	ALTS1C1 (murine astrocytoma)	-	10.61 ± 0.96 µM	[6]
PB221	UN-KC-6141 (murine pancreatic)	-	13.13 ± 1.15 µM	[6]
Siramesine	EMT-6 (mouse breast cancer)	MTS Assay	11.4 µM	[3]
WC-26	EMT-6 (mouse breast cancer)	MTS Assay	48.6 µM	[3]
SV119	EMT-6 (mouse breast cancer)	MTS Assay	102.4 µM	[3]

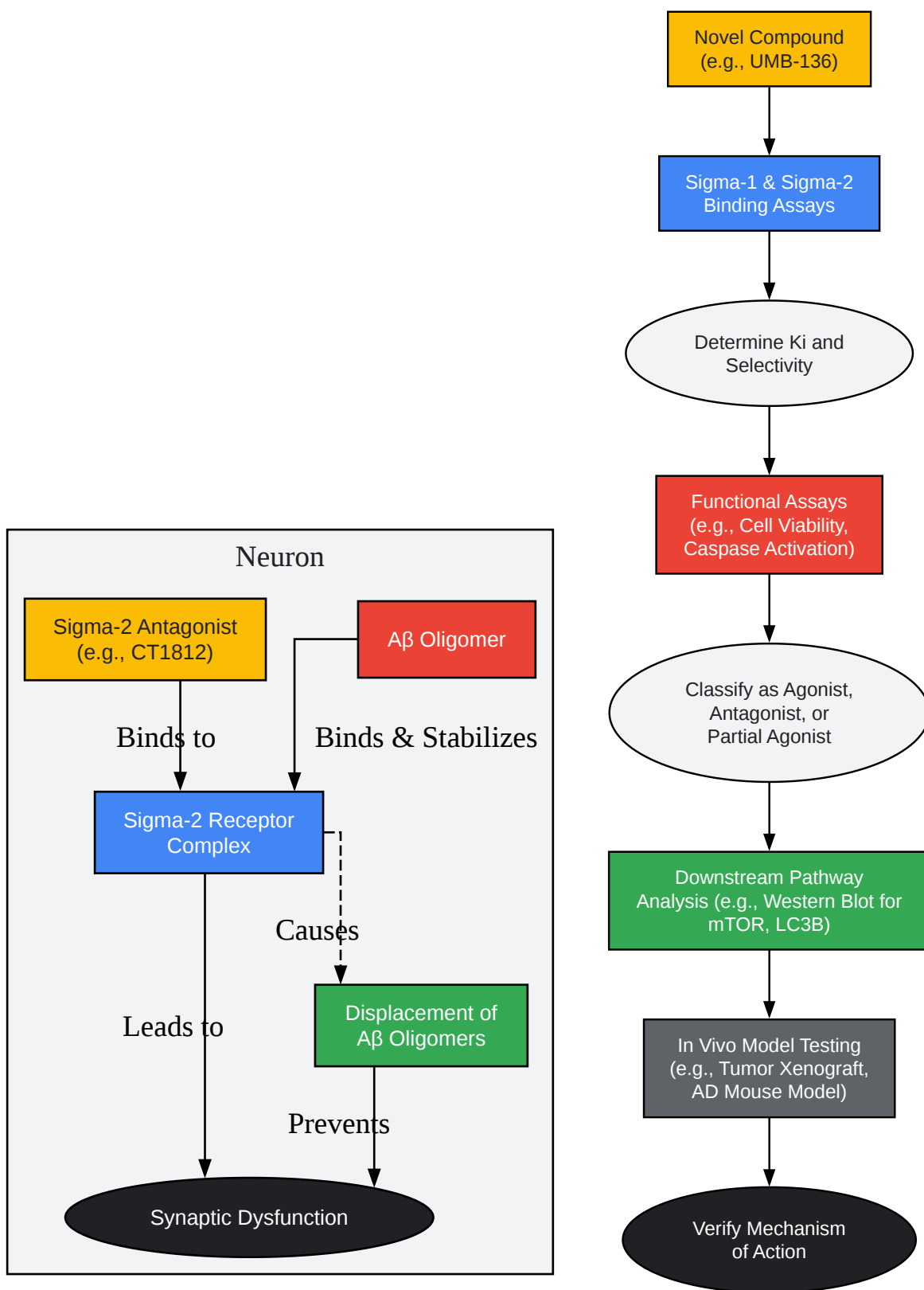
## Signaling Pathways and Mechanisms of Action

The mechanism of action for sigma-2 receptor ligands diverges based on whether they act as agonists or antagonists. Agonists often induce apoptosis in cancer cells, while antagonists can have neuroprotective effects.

### Agonist-Induced Apoptosis in Cancer Cells

Sigma-2 receptor agonists, such as PB221 and siramesine, have been shown to induce cell death in tumor cells through multiple signaling pathways.[11] Activation of the sigma-2 receptor can lead to an increase in mitochondrial oxidative stress, activation of caspases, and induction of autophagy, ultimately resulting in apoptosis.[6][11]





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## References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of UMB24 and (±)-SM 21, putative  $\sigma_2$ -preferring antagonists, on behavioral toxic and stimulant effects of cocaine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer's Disease: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptor/TMEM97 agonist PB221 as an alternative drug for brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor/TMEM97 agonist PB221 as an alternative drug for brain tumor | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sddn.es [sddn.es]
- 11. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
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